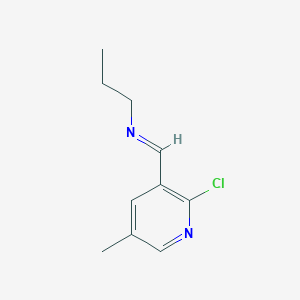
(E)-1-(2-Chloro-5-methylpyridin-3-yl)-N-propylmethanimine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-1-(2-Chloro-5-methylpyridin-3-yl)-N-propylmethanimine is a chemical compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a chloro group at the 2-position and a methyl group at the 5-position of the pyridine ring, along with a propylmethanimine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(2-Chloro-5-methylpyridin-3-yl)-N-propylmethanimine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2-chloro-5-methylpyridine.
Formation of Intermediate: The intermediate is formed by reacting 2-chloro-5-methylpyridine with a suitable reagent to introduce the propylmethanimine group.
Final Product: The final product, this compound, is obtained through purification and isolation techniques.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Catalysts and Solvents: Use of specific catalysts and solvents to enhance reaction efficiency and selectivity.
化学反応の分析
Types of Reactions
(E)-1-(2-Chloro-5-methylpyridin-3-yl)-N-propylmethanimine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions may introduce various functional groups at the 2-position of the pyridine ring.
科学的研究の応用
(E)-1-(2-Chloro-5-methylpyridin-3-yl)-N-propylmethanimine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing processes.
作用機序
The mechanism of action of (E)-1-(2-Chloro-5-methylpyridin-3-yl)-N-propylmethanimine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- (E)-1-(2-Chloro-5-methylpyridin-3-yl)-N-ethylmethanimine
- (E)-1-(2-Chloro-5-methylpyridin-3-yl)-N-butylmethanimine
- (E)-1-(2-Chloro-5-methylpyridin-3-yl)-N-isopropylmethanimine
Uniqueness
(E)-1-(2-Chloro-5-methylpyridin-3-yl)-N-propylmethanimine is unique due to its specific substitution pattern on the pyridine ring and the presence of the propylmethanimine group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
特性
CAS番号 |
490029-11-3 |
|---|---|
分子式 |
C10H13ClN2 |
分子量 |
196.67 g/mol |
IUPAC名 |
1-(2-chloro-5-methylpyridin-3-yl)-N-propylmethanimine |
InChI |
InChI=1S/C10H13ClN2/c1-3-4-12-7-9-5-8(2)6-13-10(9)11/h5-7H,3-4H2,1-2H3 |
InChIキー |
BRMPGYOYCZHMEO-UHFFFAOYSA-N |
正規SMILES |
CCCN=CC1=C(N=CC(=C1)C)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


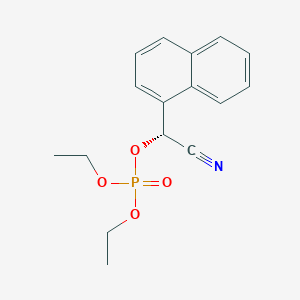
![2-{6-[2-(Chloromethyl)phenyl]hex-3-ene-1,5-diyn-1-yl}benzonitrile](/img/structure/B14232633.png)
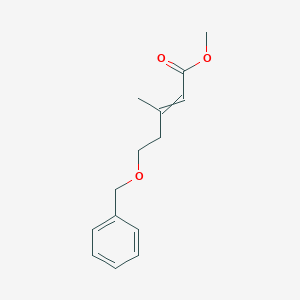
![4-[(8-Butyl-8-azabicyclo[3.2.1]octan-3-ylidene)methyl]-N-ethylbenzamide](/img/structure/B14232645.png)
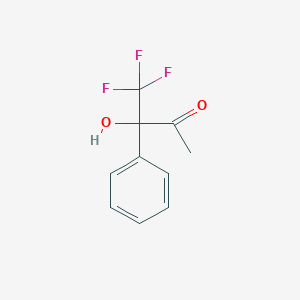
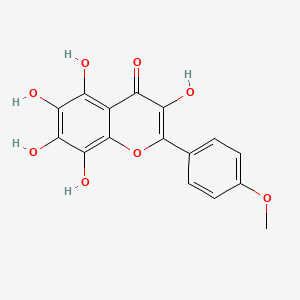
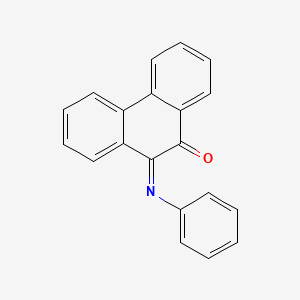

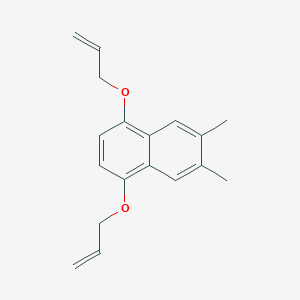
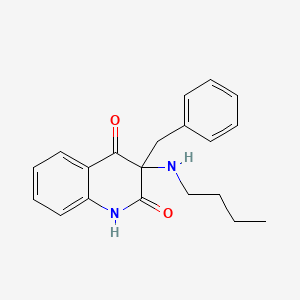
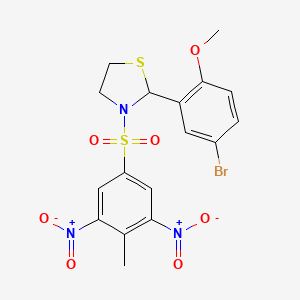
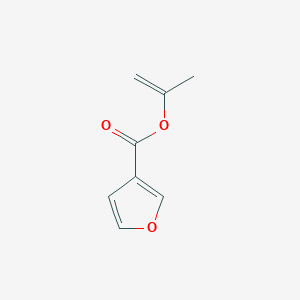
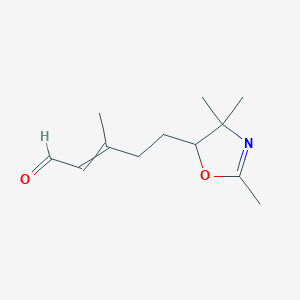
![[1,2-Bis(sulfanyl)dodecyl]phosphonic acid](/img/structure/B14232701.png)
